2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one
CAS No.:
Cat. No.: VC18505194
Molecular Formula: C7H13N5O
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13N5O |
|---|---|
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | 2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one |
| Standard InChI | InChI=1S/C7H13N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h3-5,9-10H,2H2,1H3,(H3,8,11,12,13) |
| Standard InChI Key | GRGWASDEOIBWJS-UHFFFAOYSA-N |
| Canonical SMILES | CC1CNC2C(N1)C(=O)NC(=N2)N |
Introduction
2-Amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one is a heterocyclic organic compound belonging to the class of pteridines. Pteridines are bicyclic compounds consisting of a pyrimidine ring fused to a pyrazine ring. This compound is characterized by its amino group (-NH2) attached to the pteridinone structure, making it an amino compound.
Synthesis Methods
The synthesis of 2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one typically involves the cyclization of appropriate precursors such as 2-amino-4-methylpyrimidine derivatives. The process requires controlled conditions, including temperature control and specific solvents to facilitate the reaction and minimize side products. Advanced techniques like high-performance liquid chromatography (HPLC) are used for purification and analysis of the compound's purity.
Biological Activities and Applications
Research indicates that compounds within the pteridine class may exhibit effects on cellular signaling pathways crucial for various physiological processes. The potential applications of 2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one include pharmaceuticals and biochemistry due to its biological activities.
| Application Area | Description |
|---|---|
| Pharmaceuticals | Potential use due to biological activities |
| Biochemistry | Involved in various biochemical processes |
Analytical Techniques
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to confirm the formation and purity of 2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one. These methods provide detailed structural information and help in identifying the compound.
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